NCI126224

Description

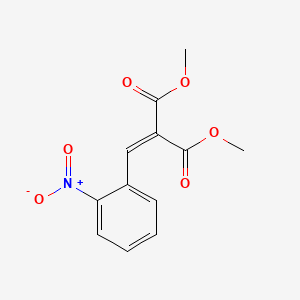

Structure

3D Structure

Properties

CAS No. |

65974-52-9 |

|---|---|

Molecular Formula |

C12H11NO6 |

Molecular Weight |

265.22 g/mol |

IUPAC Name |

dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |

InChI |

InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |

InChI Key |

LKLMASCOTOBEMT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Other CAS No. |

65974-52-9 |

Synonyms |

NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NCI126224, a Novel TLR4 Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCI126224 is a small molecule compound identified from the National Cancer Institute (NCI) Diversity Set II library as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling pathways, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its molecular interactions and experimental workflows. This compound demonstrates significant potential for the development of therapeutics targeting inflammatory diseases driven by aberrant TLR4 activation.

Core Mechanism of Action: Inhibition of TLR4 Signaling

This compound functions as an antagonist of the TLR4 signaling pathway. TLR4, a key pattern recognition receptor of the innate immune system, is activated by exogenous pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from gram-negative bacteria, and endogenous damage-associated molecular patterns (DAMPs). Upon activation, TLR4 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and mediators. This compound effectively suppresses this LPS-induced inflammatory response.

The primary mechanism of this compound involves the inhibition of key downstream effectors of the TLR4 pathway. Specifically, the compound has been shown to suppress the production of:

-

Nitric Oxide (NO): A signaling molecule involved in inflammation and vasodilation.

-

Nuclear Factor-kappaB (NF-κB): A pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.

-

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine.

-

Interleukin-1beta (IL-1β): Another critical pro-inflammatory cytokine.

While the precise binding site of this compound on the TLR4 receptor complex has not been definitively elucidated, its inhibitory action on multiple downstream targets suggests it acts at an early stage of the signaling cascade.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key IC50 values, representing the concentration of this compound required to inhibit 50% of the specified molecular response.

| Target Molecule | Cell Line | Assay Type | IC50 Value (µM) |

| Nitric Oxide (NO) | RAW 264.7 | Griess Assay | 0.31 |

| NF-κB | BV-2 | Reporter Assay | 5.92 |

| IL-1β | RAW 264.7 | ELISA | 0.42 |

| TNF-α | RAW 264.7 | ELISA | 1.54 |

Data derived from studies on murine macrophage-like RAW 264.7 cells and murine microglial BV-2 cells.

Signaling Pathway Visualization

The following diagram illustrates the canonical TLR4 signaling pathway and the proposed point of inhibition by this compound.

Caption: TLR4 signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. Detailed methodologies are provided below.

Cell Culture

Murine macrophage-like RAW 264.7 cells and murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay

-

Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells were then stimulated with 100 ng/mL of LPS for 24 hours.

-

Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent system. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: The absorbance at 540 nm was measured using a microplate reader. A standard curve was generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

NF-κB Reporter Assay

-

Transfection: BV-2 cells were transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Cell Seeding and Treatment: Transfected cells were seeded in a 96-well plate and treated with this compound and LPS as described for the NO assay.

-

Luciferase Assay: After 24 hours of stimulation, cells were lysed, and luciferase activity was measured using a luciferase assay system according to the manufacturer's instructions. Luminescence was quantified using a luminometer.

Cytokine Measurement by ELISA

-

Cell Culture and Treatment: RAW 264.7 cells were cultured and treated with this compound and LPS as described above.

-

Supernatant Collection: After 24 hours, the culture supernatant was collected.

-

ELISA: The concentrations of TNF-α and IL-1β in the supernatant were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.

Cell Viability Assay (WST-1 Assay)

-

Cell Seeding and Treatment: RAW 264.7 cells were seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.

-

WST-1 Reagent: WST-1 reagent was added to each well and incubated for 2 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the absorbance of untreated control cells.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing potential TLR4 inhibitors like this compound.

Caption: Workflow for identification and characterization of this compound.

Synthesis

This compound, an arylidene malonate derivative, is synthesized via a Knoevenagel condensation reaction. This involves the reaction of an appropriate aldehyde with a malonic ester in the presence of a weak base.

Conclusion

This compound is a promising small molecule inhibitor of TLR4 signaling with a well-defined mechanism of action centered on the suppression of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as potential therapeutics for a range of inflammatory conditions. The favorable in vitro activity profile warrants further investigation into its in vivo efficacy and safety.

An In-depth Technical Guide to NCI126224 (Metarrestin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCI126224, also known as Metarrestin (ML-246), is a first-in-class, orally available small molecule inhibitor of the perinucleolar compartment (PNC), a subnuclear structure strongly associated with metastatic cancer.[1][2][3] Developed through a high-content screen of over 140,000 compounds, Metarrestin was identified for its ability to disassemble PNCs, a phenotypic marker of metastatic potential in various solid tumors.[3] Preclinical studies have demonstrated its efficacy in reducing metastatic burden and extending survival in animal models of pancreatic, breast, and prostate cancer.[3][4] Metarrestin is currently under investigation in a Phase I clinical trial for patients with metastatic solid tumors (NCT04222413).[5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to Metarrestin.

Mechanism of Action

Metarrestin exerts its anti-metastatic effects through a novel mechanism of action centered on the disruption of the perinucleolar compartment (PNC). The PNC is a complex nuclear body found predominantly in cancer cells and is highly prevalent in metastatic tumors.[1] Its presence correlates with disease progression and poor patient outcomes.[2]

The primary molecular target of Metarrestin has been identified as the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][3] By binding to eEF1A2, Metarrestin disrupts the structure of the PNC and inhibits RNA polymerase I (Pol I) transcription.[1][2][3] This inhibition of Pol I transcription leads to a reduction in ribosome biogenesis, a process essential for the high protein synthesis rates required by rapidly proliferating and invading cancer cells. The disruption of these critical cellular processes ultimately leads to a decrease in tumor growth and spread.[2]

Signaling Pathway

The signaling pathway affected by Metarrestin is initiated by its interaction with eEF1A2, leading to the disruption of the PNC and subsequent inhibition of RNA Polymerase I (Pol I) transcription. This cascade ultimately suppresses the metastatic phenotype of cancer cells.

Preclinical Data

Metarrestin has demonstrated significant anti-metastatic activity in a range of preclinical models.

In Vitro Efficacy

In vitro studies have shown that Metarrestin can effectively disrupt PNCs and inhibit the invasive properties of various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| PC3M | Prostate Cancer | PNC Disruption | 0.39 µM (IC50) | 50% reduction in PNC prevalence | [3] |

| PC3M | Prostate Cancer | Matrigel Invasion | 0.6 µM | Inhibition of cell invasion | [1] |

| PANC-1 | Pancreatic Cancer | Matrigel Invasion | 0.6 µM | Inhibition of cell invasion | [1] |

| OVCAR3 | Ovarian Cancer | PNC Disruption | Not specified | Significant reduction in PNC prevalence | [6] |

| SKOV3 | Ovarian Cancer | PNC Disruption | Not specified | Significant reduction in PNC prevalence | [6] |

| OVCAR3 | Ovarian Cancer | Matrigel Invasion | Not specified | Significant inhibition of invasive activity | [6] |

| SKOV3 | Ovarian Cancer | Matrigel Invasion | Not specified | Significant inhibition of invasive activity | [6] |

In Vivo Efficacy

In vivo studies using mouse xenograft models have confirmed the anti-metastatic potential of Metarrestin.

| Cancer Model | Administration | Dosage | Outcome | Reference |

| Pancreatic Cancer Xenograft | Oral | Not specified | Significantly extended survival and reduced metastasis | [3] |

| Prostate Cancer Xenograft | Intraperitoneal | 5 and 25 mg/kg | Reduced metastasis | [1] |

| Breast Cancer Patient-Derived Xenograft (PDX) | Not specified | Not specified | Attenuated tumor growth | [2][6] |

| Ovarian Cancer Xenograft | Not specified | Not specified | Decreased tumor growth and spread | [2][6] |

Clinical Trial Information

A first-in-human, Phase I clinical trial of Metarrestin (NCT04222413) is currently recruiting participants.

| Trial ID | Phase | Status | Conditions | Interventions |

| NCT04222413 | Phase 1 | Recruiting | Metastatic Solid Tumors | Drug: Metarrestin |

The primary objectives of this study are to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of Metarrestin in patients with advanced solid tumors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Metarrestin.

Cell Culture

-

Cell Lines: PC3M (prostate cancer), PANC-1 (pancreatic cancer), OVCAR3 and SKOV3 (ovarian cancer) cell lines were used.

-

Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Matrigel Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

-

Preparation of Inserts: Transwell inserts (8 µm pore size) were coated with 50 µL of a 1:3 dilution of Matrigel in serum-free medium. The inserts were then incubated at 37°C for 1 hour to allow the Matrigel to solidify.

-

Cell Seeding: Cancer cells were harvested and resuspended in serum-free medium. A total of 2.5 x 10^4 to 5 x 10^4 cells were seeded onto the Matrigel-coated inserts. The lower chamber of the transwell was filled with medium containing 10% FBS as a chemoattractant.

-

Incubation: The plates were incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Analysis: After incubation, non-invading cells were removed from the upper surface of the insert with a cotton swab. The invaded cells on the lower surface were fixed with 70% ethanol and stained with 0.1% crystal violet. The number of invaded cells was then quantified by microscopy.

Mouse Xenograft Models

These models are used to evaluate the in vivo efficacy of anti-cancer compounds.

-

Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) were used to prevent rejection of human tumor cells.

-

Cell Implantation: Human cancer cells (e.g., SKOV3 for ovarian cancer) were implanted either subcutaneously or orthotopically into the mice. For orthotopic implantation in the ovary, cells were injected under the ovarian bursa.

-

Treatment: Once tumors were established, mice were treated with Metarrestin or a vehicle control. The route of administration (e.g., intraperitoneal, oral) and dosing schedule varied depending on the specific study.

-

Monitoring and Endpoint: Tumor growth was monitored regularly. At the end of the study, mice were euthanized, and primary tumors and metastatic lesions in various organs were collected for analysis.

Conclusion

This compound (Metarrestin) represents a promising novel therapeutic agent for the treatment of metastatic cancer. Its unique mechanism of action, targeting the perinucleolar compartment and inhibiting RNA polymerase I transcription, offers a new approach to combating the spread of tumors. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, has provided a strong rationale for its advancement into clinical trials. The ongoing Phase I study will be critical in determining the safety and potential therapeutic utility of Metarrestin in patients with advanced solid tumors. Further research into its precise molecular interactions and the downstream effects of PNC disruption will continue to enhance our understanding of this first-in-class anti-metastatic compound.

References

- 1. Small Molecule with Big Impact: Metarrestin Targets the Perinucleolar Compartment in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metarrestin - My Cancer Genome [mycancergenome.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metarrestin, a perinucleolar compartment inhibitor, effectively suppresses metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]

- 6. researchgate.net [researchgate.net]

NCI126224 as a TLR4 Antagonist: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NCI126224, a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. This compound has demonstrated potent antagonist activity against lipopolysaccharide (LPS)-induced inflammation in preclinical studies. This document consolidates available quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction to TLR4 and its Signaling Pathway

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for bacterial lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Upon recognition of LPS, TLR4 initiates a complex intracellular signaling cascade, leading to the production of pro-inflammatory cytokines and other mediators.[3][4] This response is essential for host defense against bacterial infections. However, dysregulation of TLR4 signaling can lead to excessive inflammation and contribute to the pathophysiology of various diseases, including sepsis, autoimmune disorders, and chronic inflammatory conditions.[5]

The activation of TLR4 by LPS is a multi-step process involving several accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and Myeloid Differentiation factor 2 (MD-2).[2][6] LBP extracts LPS from bacterial membranes and transfers it to CD14. CD14, in turn, presents LPS to the TLR4-MD-2 complex, triggering the dimerization of the receptor and the initiation of downstream signaling.[2][6]

TLR4 signaling proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[7][3][8]

-

MyD88-dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated TLR4 receptor complex. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7][3]

-

TRIF-dependent Pathway: This pathway is mediated by the adaptor protein TIR-domain-containing adapter-inducing interferon-β (TRIF). The TRIF-dependent pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFNs), which play a key role in the antiviral response.[7][3]

Given its central role in inflammation, TLR4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.

Caption: Overview of the TLR4 signaling pathway.

This compound: A TLR4 Antagonist

This compound is a small molecule that has been identified as an inhibitor of TLR4 signaling.[9] It has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), NF-κB, TNF-α, and IL-1β, in response to LPS stimulation in the nanomolar to low micromolar range.[9]

In Vitro Inhibitory Activity of this compound

The following table summarizes the reported IC50 values for this compound in various in vitro assays.

| Target Mediator | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 0.31 | [2] |

| IL-1β | RAW 264.7 | 0.42 | [2] |

| TNF-α | RAW 264.7 | 1.54 | [2] |

| NF-κB | BV-2 | 5.92 | [2] |

Selectivity Profile

This compound demonstrates selectivity for TLR4 over other Toll-like receptors. It has been shown to selectively inhibit NO production induced by the TLR4 agonist LPS, with less activity against agonists for TLR1/2, TLR3, and TLR7/8.[2] However, it was noted to also inhibit NO production induced by the TLR2/6 agonist FSL-1 at a concentration of 0.6 µM.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Caption: Experimental workflow for evaluating this compound.

Cell Culture

-

RAW 264.7 Macrophages: These cells are a widely used murine macrophage cell line for studying inflammation. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

BV-2 Microglial Cells: This immortalized murine microglial cell line is a suitable model for neuroinflammation studies. Culture conditions are similar to those for RAW 264.7 cells.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

The IC50 value is determined by plotting the percentage of inhibition of NO production against the log concentration of this compound.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific cytokines, such as TNF-α and IL-1β, in the cell culture supernatant.

Protocol:

-

Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α and IL-1β).

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on a standard curve.

-

Determine the IC50 value as described for the NO assay.

NF-κB Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the transcriptional activity of NF-κB.

Protocol:

-

Transfect BV-2 cells with a plasmid containing the NF-κB-luciferase reporter construct. Stable or transient transfection methods can be used.

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with LPS.

-

After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

-

The IC50 value is calculated based on the inhibition of LPS-induced luciferase activity.

In Vivo Studies (Proposed)

LPS-Induced Endotoxemia Model

This model mimics the systemic inflammatory response seen in sepsis.

Proposed Protocol:

-

Administer this compound to mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time, challenge the mice with a sublethal or lethal dose of LPS administered intraperitoneally.

-

Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and changes in body temperature.

-

At various time points post-LPS challenge, collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

In survival studies, monitor the mice for a defined period (e.g., 72 hours) and record mortality.

-

Efficacy would be determined by the ability of this compound to reduce cytokine levels and/or improve survival rates compared to vehicle-treated controls.

Conclusion

This compound is a promising TLR4 antagonist with demonstrated in vitro efficacy in inhibiting key inflammatory pathways. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, conducting comprehensive in vivo efficacy and pharmacokinetic studies, and exploring its utility in various inflammatory disease models. This will be crucial in advancing this compound through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: NCI126224 and its Inhibition of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCI126224 (also known as NSC 126224) is a small molecule inhibitor of Toll-like Receptor 4 (TLR4) signaling. By targeting TLR4, this compound effectively suppresses the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibitory action mitigates the lipopolysaccharide (LPS)-induced production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). The activity of this compound has been observed in the nanomolar to low micromolar range, highlighting its potential as a potent anti-inflammatory agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to NF-κB Signaling and the Role of TLR4

The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses.[1] In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including pathogen-associated molecular patterns (PAMPs) like LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows the freed NF-κB dimers to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria.[2] The binding of LPS to the TLR4/MD2 complex on the cell surface of immune cells, such as macrophages, is a primary trigger for the activation of the canonical NF-κB pathway.[1] This activation is central to the innate immune response but its dysregulation is implicated in a variety of inflammatory diseases and cancers. Therefore, inhibitors of TLR4 signaling are of significant interest as potential therapeutics.

This compound: A Potent Inhibitor of TLR4-Mediated NF-κB Activation

This compound was identified through screening of the National Cancer Institute (NCI) Diversity Set V library for its ability to inhibit TLR4 signaling.[3] It has been shown to effectively suppress the production of downstream effectors of the NF-κB pathway upon stimulation with LPS.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway by acting as an antagonist of TLR4. By interfering with TLR4 signaling, it prevents the initiation of the intracellular cascade that leads to the activation of the IκB kinase (IKK) complex, subsequent IκBα degradation, and nuclear translocation of NF-κB.

Quantitative Data on the Inhibitory Activity of this compound

| Parameter | Cell Line | Stimulant | Reported IC50 / Activity | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nanomolar to low micromolar range | [3] |

| TNF-α Production | RAW 264.7 | LPS | Nanomolar to low micromolar range | [3] |

| IL-1β Production | RAW 264.7 | LPS | Nanomolar to low micromolar range | [3] |

| NF-κB Activation | Not Specified | LPS | Nanomolar to low micromolar range | [3] |

Note: The specific IC50 values from peer-reviewed literature for this compound are not publicly available at the time of this writing. The activity range is based on information from chemical suppliers referencing underlying research.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's inhibitory effect on NF-κB signaling.

Cell Culture

The murine macrophage-like cell line, RAW 264.7, is a standard model for studying TLR4-mediated inflammation.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Adherent cells are scraped and re-seeded at a ratio of 1:3 to 1:6 when they reach 80-90% confluency.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

TNF-α and IL-1β Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Cell Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

NF-κB Reporter Gene Assay

This assay directly measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect HEK293T cells (or another suitable cell line) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS if the cells express TLR4).

-

Cell Lysis: Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NF-κB-dependent luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

References

- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

NCI126224: A Technical Guide on its Interaction with Nitric Oxide Synthase Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the compound NCI126224 and its relationship with nitric oxide synthase (NOS). This compound, identified as dimethyl 2-[(2-nitrophenyl)methylene]-propanedioate, does not directly inhibit nitric oxide synthase isoforms. Instead, it functions as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling. This upstream inhibition modulates the inflammatory cascade, leading to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and a subsequent decrease in nitric oxide (NO) production. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Nitric Oxide Synthase

This compound is a small molecule with the chemical name dimethyl 2-[(2-nitrophenyl)methylene]-propanedioate. It has been identified as a key inhibitor of the TLR4 signaling pathway, a critical component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a crucial signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in neurotransmission.

-

Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, it is vital for regulating vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS2): Its expression is induced in various cell types, including macrophages, in response to inflammatory stimuli such as LPS and cytokines. iNOS produces large amounts of NO that can be cytotoxic and contribute to the pathophysiology of inflammatory diseases.

The interaction between this compound and nitric oxide synthase is indirect. This compound's inhibitory action on the TLR4 pathway prevents the downstream induction of iNOS, thereby reducing NO production in inflammatory contexts.

Mechanism of Action: Inhibition of TLR4 Signaling

This compound exerts its effect on nitric oxide production by targeting the TLR4 signaling cascade. The binding of LPS to the TLR4-MD2 complex on the surface of immune cells, such as macrophages, initiates a signaling cascade that leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including the gene for inducible nitric oxide synthase (iNOS).

This compound acts as an antagonist to this pathway, preventing the LPS-induced activation of TLR4. This disruption of the upstream signaling cascade leads to a reduction in NF-κB activation and, consequently, a decrease in the expression of iNOS. The diminished levels of iNOS result in lower production of nitric oxide.

Signaling Pathway Diagram

Caption: TLR4 signaling pathway leading to iNOS expression and NO production.

Quantitative Data

The inhibitory activity of this compound on various components of the LPS-induced inflammatory response has been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from key in vitro experiments.

| Parameter Measured | Cell Line | Inducer | IC50 Value (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 (murine macrophages) | LPS | 0.31 |

| NF-κB Activity | BV-2 (murine microglial cells) | LPS | 5.92 |

| Interleukin-1β (IL-1β) Production | RAW 264.7 (murine macrophages) | LPS | 0.42 |

| Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 (murine macrophages) | LPS | 1.54 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Cell Culture

-

RAW 264.7 and BV-2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay

-

Cell Seeding: RAW 264.7 cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS).

-

Incubation: The plates were incubated for 24 hours at 37°C.

-

Griess Assay: To measure nitrite, a stable product of NO, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a standard curve generated with sodium nitrite.

NF-κB Reporter Assay

-

Cell Seeding and Transfection: BV-2 cells were seeded in 24-well plates. Cells were co-transfected with a NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells were pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL of LPS for 6 hours.

-

Lysis and Luciferase Assay: Cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Cytokine (IL-1β and TNF-α) Measurement

-

Cell Seeding and Treatment: RAW 264.7 cells were seeded in 24-well plates at a density of 2 x 10^5 cells/well and incubated overnight. The cells were then treated with various concentrations of this compound for 1 hour before stimulation with 100 ng/mL of LPS for 24 hours.

-

Supernatant Collection: The cell culture supernatants were collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of IL-1β and TNF-α in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Quantification: The absorbance was read on a microplate reader, and cytokine concentrations were determined from a standard curve.

Experimental Workflow Diagram

NCI126224: A Technical Guide to its Role as a TLR4 Signaling Inhibitor in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of innate immunity, Toll-like receptor 4 (TLR4) stands as a critical sentinel, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and mediators, essential for orchestrating an effective immune response. However, dysregulation of this pathway can lead to chronic inflammatory and autoimmune diseases. NCI126224, a small molecule identified from the National Cancer Institute (NCI) Diversity Set II library, has emerged as a potent inhibitor of TLR4 signaling. This technical guide provides an in-depth overview of the core role of this compound in innate immunity, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of TLR4 Signaling

This compound, with the chemical name dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate, functions as an antagonist of the TLR4 signaling pathway. It has been shown to effectively suppress the downstream inflammatory responses initiated by LPS. The proposed mechanism involves the disruption of the TLR4 signaling complex, potentially by interfering with the interaction between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD-2). This inhibition prevents the activation of downstream signaling adaptors, ultimately leading to a reduction in the production of key inflammatory mediators.

Quantitative Analysis of Anti-Inflammatory Effects

This compound has demonstrated dose-dependent inhibition of LPS-induced production of several key inflammatory molecules in murine macrophage cell lines. The following table summarizes the reported quantitative data on its inhibitory activity.

| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 0.8 ± 0.1 µM | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | 1.2 ± 0.2 µM | [1] |

| Interleukin-1beta (IL-1β) | RAW 264.7 | LPS | 1.5 ± 0.3 µM | [1] |

Signaling Pathway

The innate immune response to LPS is primarily mediated through the TLR4 receptor, which activates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB, leading to the production of pro-inflammatory cytokines. The TRIF-dependent pathway, on the other hand, is crucial for the induction of type I interferons and also contributes to the late-phase activation of NF-κB. This compound is believed to act at the level of the TLR4 receptor complex, thereby inhibiting both of these downstream cascades.

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are a commonly used model for studying TLR4 signaling.

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for 2 hours. Subsequently, stimulate the cells with an appropriate concentration of LPS (e.g., 20 ng/mL) for a specified duration (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-1β, in the cell culture supernatant.

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration from the standard curve.

NF-κB Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB, a key transcription factor in the TLR4 signaling pathway.

-

Use a RAW 264.7 cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Seed the cells in a 96-well plate and treat with this compound and LPS as described above.

-

After the incubation period, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

Cell Viability Assay (WST-1 Assay)

This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.

-

Treat the cells with this compound at the desired concentrations for the same duration as the functional assays.

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the TLR4 signaling pathway in innate immunity. Its ability to potently inhibit the production of key pro-inflammatory mediators makes it a compound of interest for studies on inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other TLR4 signaling inhibitors. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of NSC 670224

Disclaimer: The compound "NCI126224" appears to be a typographical error in the National Cancer Institute database. The correct identifier for the compound of interest is NSC 670224 . This document summarizes the publicly available information on NSC 670224. Detailed experimental protocols and a comprehensive set of quantitative data are not fully available in the public domain and are likely contained within the full text and supplementary materials of the primary research articles.

Introduction

NSC 670224 is a synthetic small molecule identified through screening of the National Cancer Institute's compound libraries. Initial studies have revealed its potential as a bioactive compound with possible applications in cancer research. It has been characterized as an inhibitor of Histone Deacetylase 6 (HDAC6) and the Nuclear Factor-κB (NF-κB) signaling pathway.[1][2] Its chemical name is (2-(4-tert-butyl-1-(3,4-dichloro-benzyl)-cyclohexyloxy)-ethyl)-dimethyl-amine hydrochloride.

Discovery and Biological Activity

NSC 670224 was identified as a compound toxic to the budding yeast Saccharomyces cerevisiae in a high-throughput screening assay. This initial finding prompted further investigation into its mechanism of action, which was found to be potentially related to that of the breast cancer drug tamoxifen.[1][2] Subsequent research has further elucidated its molecular targets, identifying it as an inhibitor of HDAC6 and an antagonist of NF-κB activation.[1][2]

Quantitative Data

The publicly available quantitative data for NSC 670224 is limited. The primary reported value is its lethal concentration 50 (LC50) in a yeast-based assay.

| Parameter | Organism/Cell Line | Value | Reference |

| LC50 | Saccharomyces cerevisiae | 3.2 μM | [3] |

Note: Further quantitative data, such as IC50 values for HDAC6 inhibition and NF-κB pathway modulation in various cell lines, are not available in the searched resources.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of NSC 670224 are not explicitly available in the public domain. The following sections provide generalized protocols based on standard laboratory practices for the synthesis of similar molecules and for the assays used to characterize its activity.

Synthesis of NSC 670224

The synthesis of (2-(4-tert-butyl-1-(3,4-dichloro-benzyl)-cyclohexyloxy)-ethyl)-dimethyl-amine hydrochloride would likely proceed through a multi-step synthetic route common in medicinal chemistry. A plausible, though not explicitly confirmed, synthetic workflow is outlined below.

Caption: A plausible synthetic workflow for NSC 670224.

General Protocol:

-

Grignard Reaction: 4-tert-butylcyclohexanone would be reacted with a Grignard reagent prepared from 3,4-dichlorobenzyl bromide in an appropriate ether solvent (e.g., diethyl ether or tetrahydrofuran) under anhydrous conditions. This would be followed by an aqueous workup to yield the tertiary alcohol intermediate.

-

Williamson Ether Synthesis: The resulting alcohol would be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This would then be reacted with a suitable 2-(dimethylamino)ethyl halide (e.g., 2-(dimethylamino)ethyl chloride) to form the ether linkage.

-

Purification: The crude product would be purified using standard techniques such as column chromatography.

-

Salt Formation: The purified free base would be dissolved in an appropriate solvent and treated with hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt, NSC 670224.

HDAC6 Inhibition Assay

The inhibitory activity of NSC 670224 against HDAC6 would be determined using a fluorogenic assay.

Caption: A typical workflow for an HDAC6 inhibition assay.

General Protocol:

-

Recombinant human HDAC6 enzyme would be incubated with varying concentrations of NSC 670224 in an assay buffer.

-

A fluorogenic HDAC6 substrate (e.g., a peptide with an acetylated lysine residue and a quenched fluorophore) would be added to initiate the reaction.

-

The reaction would be allowed to proceed at 37°C for a defined period.

-

A developer solution would be added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylation.

-

The fluorescence would be measured using a plate reader.

-

The concentration of NSC 670224 that inhibits 50% of the HDAC6 activity (IC50) would be calculated from a dose-response curve.

NF-κB Activation Assay

The effect of NSC 670224 on NF-κB activation can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293).

Caption: A general workflow for an NF-κB reporter assay.

General Protocol:

-

Cells would be transiently or stably transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

-

The cells would be pre-treated with various concentrations of NSC 670224 for a short period.

-

NF-κB activation would be induced by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α).

-

After an appropriate incubation time, the cells would be lysed, and the reporter gene activity would be measured.

-

The ability of NSC 670224 to inhibit the induced reporter activity would be quantified.

Signaling Pathways

HDAC6-Mediated Deacetylation

HDAC6 is a cytoplasmic histone deacetylase that plays a crucial role in various cellular processes by deacetylating both histone and non-histone proteins, including α-tubulin and cortactin. Inhibition of HDAC6 by NSC 670224 would lead to the hyperacetylation of its substrates.

Caption: Inhibition of HDAC6 by NSC 670224.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription. NSC 670224 is proposed to inhibit this pathway.

Caption: Proposed inhibition of the NF-κB pathway by NSC 670224.

Conclusion

NSC 670224 is a bioactive small molecule with potential for further development, particularly in the context of diseases where HDAC6 and NF-κB signaling are dysregulated, such as cancer and inflammatory disorders. While the publicly available data is currently limited, it provides a foundation for future research into the therapeutic applications of this compound. Further studies are required to fully elucidate its mechanism of action, efficacy, and safety profile.

References

Technical Guide: NCI126224 (CAS No. 65974-52-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCI126224, also known as dimethyl 2-[(2-nitrophenyl)methylene]propanedioate, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3][4] It has demonstrated potent anti-inflammatory properties by suppressing the production of key inflammatory mediators. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and methodologies for studying this compound.

Chemical and Physical Properties

This compound is a solid, white to off-white in color, with a molecular formula of C₁₂H₁₁NO₆ and a molecular weight of 265.22 g/mol .[2][3][5][6] It is soluble in chloroform and methanol.[2][4]

| Property | Value | Source |

| CAS Number | 65974-52-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₁NO₆ | [2][3][5][6] |

| Molecular Weight | 265.22 g/mol | [2][3][5][6] |

| Appearance | Solid, white to off-white | [1] |

| Purity | ≥98% | [2][4] |

| Solubility | Soluble in Chloroform and Methanol | [2][4] |

| Storage | Store at -20°C | [1][2][4] |

| SMILES | O=C(/C(C(OC)=O)=C\C1=C(--INVALID-LINK--=O)C=CC=C1)OC | [1] |

| InChI | InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 | [2] |

Biological Activity

This compound is a potent antagonist of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[2][4] By inhibiting TLR4 signaling, this compound effectively suppresses the downstream inflammatory cascade. Specifically, it has been shown to inhibit the LPS-induced production of nitric oxide (NO), nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in the nanomolar to low micromolar range.[1][2][4]

In Vitro Efficacy

The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target | Cell Line | IC₅₀ (µM) | Source |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 0.31 | [2][4] |

| NF-κB Activity | BV-2 microglial cells | 5.92 | [2][4] |

| TNF-α Production | RAW 264.7 macrophages | 1.54 | [2][4] |

| IL-1β Production | RAW 264.7 macrophages | 0.42 | [2][4] |

This compound demonstrates selectivity for TLR4 over other Toll-like receptors. For instance, it selectively inhibits NO production induced by the TLR4 agonist LPS over that induced by the TLR7/8 agonist R-848, the TLR1/2 agonist Pam3CSK4, and the TLR3 agonist poly(I:C).[2][4] However, it has also been observed to inhibit NO production induced by the TLR2/6 agonist FSL-1 at a concentration of 0.6 µM in RAW 264.7 macrophages.[2][4]

Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the TLR4 signaling pathway. Upon binding of LPS, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream signaling cascades. Both pathways converge on the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory genes. This compound is believed to interfere with the initial steps of this pathway, leading to the observed reduction in inflammatory mediators.

Experimental Protocols

The following are representative protocols for evaluating the in vitro anti-inflammatory activity of this compound.

Cell Culture

-

RAW 264.7 Murine Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

BV-2 Murine Microglial Cells: Culture under the same conditions as RAW 264.7 cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

TNF-α and IL-1β Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted cytokines in the cell culture supernatant.

-

Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

-

Collect the cell culture supernatant after 24 hours of stimulation.

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Transfect BV-2 cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS for 6-24 hours.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.

Conclusion

This compound is a valuable research tool for studying the role of TLR4 in inflammation. Its potent inhibitory activity on the production of multiple pro-inflammatory mediators makes it a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

Technical Guide: NCI126224 - A Potent Antagonist of Toll-Like Receptor 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCI126224. The information presented herein is intended to support research and development efforts in the fields of immunology, inflammation, and drug discovery.

Chemical Identity and Properties

This compound, also known as NSC 126224, is a small molecule identified as a Toll-like receptor 4 (TLR4) antagonist.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 2-[(2-nitrophenyl)methylene]-propanedioic acid, 1,3-dimethyl ester | [1] |

| CAS Number | 65974-52-9 | [1] |

| Molecular Formula | C₁₂H₁₁NO₆ | [1] |

| Formula Weight | 265.2 g/mol | [1] |

| SMILES | COC(/C(C(OC)=O)=C/C1=C(C=CC=C1)--INVALID-LINK--=O)=O | [1] |

| InChI Key | LKLMASCOTOBEMT-UHFFFAOYSA-N | [1] |

| Solubility | Soluble in Chloroform and Methanol | [1] |

| Purity | ≥98% | [1] |

Biological Activity

This compound functions as a selective antagonist of TLR4. It has been shown to inhibit the production of nitric oxide (NO) induced by the TLR4 agonist lipopolysaccharide (LPS) in RAW 264.7 macrophages.[1] Furthermore, it inhibits LPS-induced NF-κB activity in BV-2 microglial cells and the subsequent release of pro-inflammatory cytokines IL-1β and TNF-α in RAW 264.7 macrophages.[1]

In Vitro Activity of this compound

| Assay | Cell Line | Agonist (Receptor) | IC₅₀ (µM) | Reference |

| Nitric Oxide Production | RAW 264.7 | LPS (TLR4) | 0.31 | [1] |

| Nitric Oxide Production | RAW 264.7 | FSL-1 (TLR2/6) | >0.6 (inhibition observed at 0.6 µM) | [1] |

| Nitric Oxide Production | RAW 264.7 | Pam₃CSK₄ (TLR1/2) | No significant inhibition | [1] |

| Nitric Oxide Production | RAW 264.7 | R-848 (TLR7/8) | No significant inhibition | [1] |

| Nitric Oxide Production | RAW 264.7 | poly(I:C) (TLR3) | No significant inhibition | [1] |

| NF-κB Activity | BV-2 | LPS | 5.92 | [1] |

| IL-1β Production | RAW 264.7 | LPS | 0.42 | [1] |

| TNF-α Production | RAW 264.7 | LPS | 1.54 | [1] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by antagonizing the TLR4 signaling pathway. Upon binding of LPS, TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including those for iNOS (producing NO), IL-1β, and TNF-α. This compound blocks this pathway at the level of the TLR4 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is for the quantification of NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

-

Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

References

The Role of IRAK4 Inhibition in Studying Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. A key mediator in many inflammatory signaling cascades is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central regulator of the innate immune response, IRAK4 transmits signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), making it a compelling therapeutic target for a wide range of inflammatory and autoimmune diseases.[1][2][3] This technical guide explores the role of IRAK4 in inflammatory pathways and the utility of its inhibitors and degraders in studying these processes, with a focus on representative molecules such as the inhibitor PF-06650833 (Zimlovisertib), GLPG2534, and the degrader KT-474.

IRAK4 Signaling in Inflammation

IRAK4 is a serine/threonine kinase that plays a pivotal role in the downstream signaling of TLRs and IL-1Rs.[2][4] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome.[4][5] IRAK4's kinase activity is indispensable for the subsequent activation and phosphorylation of IRAK1.[6][7] This initiates a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-1β.[4][8]

Given its critical upstream position in this pathway, the inhibition or degradation of IRAK4 presents an attractive strategy to modulate inflammatory responses.[3][6]

IRAK4 Signaling Pathway

Modulators of IRAK4 Activity

Small Molecule Inhibitors

Small molecule inhibitors of IRAK4, such as PF-06650833 and GLPG2534, are designed to competitively bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing its enzymatic activity.[1][9] This inhibition blocks the phosphorylation of IRAK1 and halts the downstream signaling cascade.

Targeted Protein Degraders (PROTACs)

A newer modality for targeting IRAK4 involves proteolysis-targeting chimeras (PROTACs), such as KT-474.[10] These heterobifunctional molecules are composed of a ligand that binds to IRAK4, a linker, and a ligand for an E3 ubiquitin ligase.[11] This brings IRAK4 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12] This approach not only inhibits the kinase activity but also eliminates the scaffolding function of the IRAK4 protein, potentially leading to a more profound and sustained biological effect.[10]

Quantitative Data on IRAK4 Modulators

The following tables summarize key in vitro potency and efficacy data for representative IRAK4 inhibitors and degraders.

Table 1: In Vitro Potency of IRAK4 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Source |

| PF-06650833 (Zimlovisertib) | IRAK4 | Cell-based | 0.2 | [1][13] |

| IRAK4 | PBMC assay | 2.4 | [1] | |

| IRAK4 | Human Whole Blood | 8.8 | [14] | |

| GLPG2534 | Human IRAK4 | Biochemical | 6.4 | [9][15] |

| Mouse IRAK4 | Biochemical | 3.5 | [9][15] | |

| IL-1β-driven IL-6 release | Cell-based | 55 | [15] |

Table 2: In Vitro Potency of IRAK4 Degrader

| Compound | Target | Assay Type | DC50 (nM) | Dmax (%) | Source |

| KT-474 | IRAK4 | Human Immune Cells | 2.1 | >85% | [16] |

| IRAK4 | THP-1 cells / PBMCs | 0.88 | 101 | [10] |

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols and Methodologies

Detailed experimental protocols are often proprietary. However, based on published literature, the following sections outline the general methodologies used to characterize IRAK4 modulators.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on IRAK4 kinase activity.

General Protocol:

-

Recombinant human IRAK4 enzyme is incubated with a kinase substrate (e.g., a synthetic peptide) and ATP in a kinase assay buffer.[17]

-

The compound of interest is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).[18]

-

The amount of ADP produced, which is proportional to kinase activity, is measured. The Transcreener® ADP² Kinase Assay is a commonly used method that detects ADP formation.[7][18]

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assays

Objective: To assess the effect of IRAK4 modulators on downstream signaling and cytokine production in a cellular context.

Peripheral Blood Mononuclear Cell (PBMC) Assay:

-

Human PBMCs are isolated from whole blood.

-

Cells are pre-incubated with varying concentrations of the test compound.

-

Inflammatory signaling is stimulated with a TLR agonist, such as R848 (a TLR7/8 agonist) or lipopolysaccharide (LPS; a TLR4 agonist).[10][14]

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines, such as TNF-α or IL-6, is measured using methods like ELISA or electrochemiluminescence (ECL).[19]

-

IC50 values for cytokine inhibition are determined.

IRAK1 Activation Assay:

-

A cellular model (e.g., a relevant cell line) is treated with the test compound.

-

The cells are stimulated to activate the IRAK4 pathway.

-

The activation of IRAK1, which is dependent on IRAK4 kinase activity, is measured as a proximal biomarker of target engagement.[19] This can be assessed by measuring the phosphorylation of IRAK1.

In Vivo Animal Models of Inflammation

Objective: To evaluate the efficacy of IRAK4 modulators in a living organism.

LPS-Induced Cytokine Release Model:

-

Mice or rats are orally administered the test compound or vehicle.[1]

-

After a specified time, the animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

Blood samples are collected at various time points post-LPS challenge.

-

Plasma levels of pro-inflammatory cytokines (e.g., TNF-α) are measured to assess the compound's ability to suppress the inflammatory response.[1]

Collagen-Induced Arthritis (CIA) Model in Rats:

-

This is a widely used model for rheumatoid arthritis.[20][21]

-

Arthritis is induced in rats by immunization with collagen.

-

Once the disease is established, animals are treated with the test compound, a positive control (e.g., tofacitinib), or vehicle.[22]

-

Disease progression is monitored by measuring parameters such as paw swelling.[22]

Imiquimod-Induced Skin Inflammation Model:

-

This model is used to study psoriasis-like skin inflammation.[23]

-

A cream containing imiquimod, a TLR7 agonist, is applied daily to the shaved backs of mice to induce skin inflammation.[23]

-

Mice are orally dosed with the test compound or vehicle.

-

Skin thickness, scaling, and erythema are monitored daily to assess disease severity.[23]

Visualizing Workflows and Mechanisms

General Experimental Workflow for IRAK4 Inhibitor Characterization

Mechanism of Action: Inhibition vs. Degradation

Conclusion

IRAK4 is a validated and highly promising target for the therapeutic intervention of a multitude of inflammatory diseases. The development of both small molecule inhibitors and targeted protein degraders provides a powerful toolkit for researchers to probe the intricacies of TLR and IL-1R signaling pathways. The data and methodologies presented in this guide offer a foundational understanding for scientists and drug development professionals engaged in the study of inflammation and the pursuit of novel anti-inflammatory therapies. The continued investigation of IRAK4 modulators holds the potential to deliver new and effective treatments for patients with significant unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 9. axonmedchem.com [axonmedchem.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Zimlovisertib (PF-06650833) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]

- 14. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. immune-system-research.com [immune-system-research.com]

- 16. kymeratx.com [kymeratx.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 22. researchgate.net [researchgate.net]